3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves multiple steps, including the formation of the porphyrin core and subsequent functionalization. The process typically starts with the condensation of pyrrole and aldehyde derivatives to form the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The carboxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.
Biology: Investigated for its role in biological processes such as oxygen transport and enzyme catalysis.
Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uroporphyrin I Dihydrochloride: Another porphyrin derivative with similar structural features but different functional groups.
Coproporphyrin III: A related compound with a similar porphyrin core but different side chains.
Uniqueness
3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is unique due to its specific combination of carboxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C36H58Cl2N4O8 |
---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C36H56N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h18-19,22-23,25-32,37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H |
InChI Key |
ZOEUVYIYJIIVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.